molecular formula C15H13N5S B5519777 4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5519777
M. Wt: 295.4 g/mol
InChI Key: UEQCDGLOACUOIV-RQZCQDPDSA-N
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Description

4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H13N5S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.08916661 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their applications as corrosion inhibitors. For instance, Schiff’s bases of pyridyl substituted triazoles, including similar compounds, have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solution. The effectiveness of these compounds in corrosion inhibition is attributed to their ability to form a protective inhibitor film on the metal surface, which is supported by surface analysis and potentiodynamic polarization data, suggesting a mixed mode of action (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Another significant application of this compound derivatives is in the field of antimicrobial research. Several studies have synthesized and evaluated the antimicrobial activities of these compounds. For example, new 1,2,4-triazoles have been synthesized, starting from isonicotinic acid hydrazide, and their derivatives have been screened for antimicrobial activity. These studies revealed that such compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Activity

Additionally, tetrazole-linked triazole derivatives have been prepared and assessed for their insecticidal activity against Plodia interpunctella, with several compounds exhibiting significant activity. This suggests the potential of such compounds in developing new insecticidal agents, contributing to pest control strategies (Maddila, Pagadala, & Jonnalagadda, 2015).

Anticancer and Antioxidant Studies

Furthermore, certain derivatives have been synthesized and screened for their anticancer activities against a panel of cancer cell lines, revealing the potential of triazole derivatives in cancer research. Alongside, the antioxidant evaluation of novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives has demonstrated potent antioxidant activity, indicating their use in addressing oxidative stress-related disorders (Bekircan et al., 2008; Maddila et al., 2015).

Surface Activity and Bioactivity Prediction

The synthesis and surface activity of 1,2,4-triazole derivatives have been explored, with findings suggesting their utility as surface active agents due to their antimicrobial properties. Additionally, predictive studies on the biological activity of triazole compounds, including antioxidant and α-glucosidase inhibitory activities, have been conducted, providing insights into their potential therapeutic applications (El-Sayed, 2006; Pillai et al., 2019).

Future Directions

The future directions for research on this compound and similar 1,2,4-triazole derivatives could involve further exploration of their potential pharmacological activities. Given the wide range of activities exhibited by other triazole derivatives, this compound could be a promising candidate for future drug discovery efforts .

Properties

IUPAC Name

4-[(E)-(3-methylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S/c1-11-4-2-5-12(8-11)9-17-20-14(18-19-15(20)21)13-6-3-7-16-10-13/h2-10H,1H3,(H,19,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCDGLOACUOIV-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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